Cas no 1001567-01-6 (5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid)

5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid
- 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)pyridine-3-carboxylic acid
- F1960-0010
- 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)nicotinic acid
- 1001567-01-6
- AKOS024618880
-
- Inchi: 1S/C14H12N2O6S/c17-14(18)9-5-10(8-15-7-9)16-23(19,20)11-1-2-12-13(6-11)22-4-3-21-12/h1-2,5-8,16H,3-4H2,(H,17,18)
- InChI Key: SHXXFQVJIDBLHM-UHFFFAOYSA-N
- SMILES: C1=NC=C(NS(C2=CC=C3OCCOC3=C2)(=O)=O)C=C1C(O)=O
Computed Properties
- Exact Mass: 336.04160728g/mol
- Monoisotopic Mass: 336.04160728g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 534
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 123Ų
- XLogP3: 0.6
5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1960-0010-15mg |
5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid |
1001567-01-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1960-0010-10mg |
5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid |
1001567-01-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1960-0010-25mg |
5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid |
1001567-01-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1960-0010-30mg |
5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid |
1001567-01-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1960-0010-2μmol |
5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid |
1001567-01-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1960-0010-5μmol |
5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid |
1001567-01-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1960-0010-5mg |
5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid |
1001567-01-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1960-0010-20mg |
5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid |
1001567-01-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1960-0010-50mg |
5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid |
1001567-01-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1960-0010-75mg |
5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid |
1001567-01-6 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid Related Literature
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
Additional information on 5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid
Introduction to 5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic Acid (CAS No. 1001567-01-6)
5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1001567-01-6, represents a sophisticated molecular structure that integrates multiple functional groups, making it a versatile intermediate in the development of novel therapeutic agents. The presence of both a pyridine ring and a sulfonamido group within its framework suggests potential applications in medicinal chemistry, particularly in the design of inhibitors targeting specific biological pathways.
The molecular architecture of 5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid encompasses a benzo[dioxole] core, which is known for its structural rigidity and ability to interact with biological targets through hydrophobic and hydrogen bonding interactions. This core structure is further modified by the introduction of a sulfonamido group at the 6-position and a carboxylic acid moiety at the 3-position of the pyridine ring. Such modifications enhance the compound's solubility in polar solvents and improve its binding affinity to biological receptors.
In recent years, there has been growing interest in the development of small-molecule inhibitors that modulate enzyme activity through precise targeting of active sites or allosteric pockets. The sulfonamido group in 5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid is particularly noteworthy, as sulfonamides are well-documented pharmacophores in drug discovery. They exhibit strong binding interactions with various enzymes and receptors due to their ability to form hydrogen bonds and participate in hydrophobic interactions. This makes them valuable candidates for designing drugs with high selectivity and efficacy.
Moreover, the pyridine ring in this compound contributes to its pharmacological potential by serving as a scaffold for further derivatization. Pyridine derivatives are widely used in medicinal chemistry due to their favorable physicochemical properties, including lipophilicity, metabolic stability, and good oral bioavailability. The combination of these features positions 5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid as a promising building block for the synthesis of novel therapeutic compounds.
Recent advancements in computational chemistry and structure-based drug design have further highlighted the importance of such multifunctional intermediates. By leveraging high-throughput screening and molecular docking techniques, researchers can rapidly identify potential drug candidates that incorporate structural motifs similar to those found in 5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid. These methods allow for the optimization of key pharmacophoric elements, leading to the development of more effective and targeted therapies.
The benzo[dioxole] scaffold present in this compound is also noteworthy for its role in medicinal chemistry. Benzo[dioxole] derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The structural features of these compounds facilitate interactions with biological targets such as enzymes and receptors involved in disease pathways. By incorporating additional functional groups like sulfonamides and carboxylic acids, researchers can fine-tune the pharmacological properties of these derivatives to achieve desired therapeutic outcomes.
In conclusion, 5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid represents a significant advancement in pharmaceutical chemistry due to its complex molecular structure and multifunctional nature. Its unique combination of a benzo[dioxole] core, sulfonamido group, and pyridine ring makes it an invaluable intermediate for developing novel therapeutic agents. As research continues to uncover new applications for this compound and related derivatives, its importance in drug discovery is likely to grow even further.
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